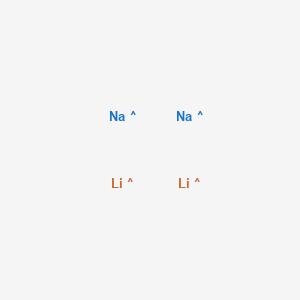![molecular formula C15H20O2S B14282667 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane CAS No. 137846-59-4](/img/structure/B14282667.png)
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is an organic compound with a complex structure that includes a cyclopentyl ring, a dioxolane ring, and a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane typically involves multiple steps, starting with the preparation of the cyclopentyl and dioxolane rings. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the dioxolane ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
科学的研究の応用
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Methylcyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group and a carboxylic acid group.
Uniqueness
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a phenylsulfanyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
137846-59-4 |
|---|---|
分子式 |
C15H20O2S |
分子量 |
264.4 g/mol |
IUPAC名 |
2-methyl-2-(2-phenylsulfanylcyclopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H20O2S/c1-15(16-10-11-17-15)13-8-5-9-14(13)18-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
InChIキー |
BDPZJPQYTUKOOR-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2CCCC2SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)




![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)





